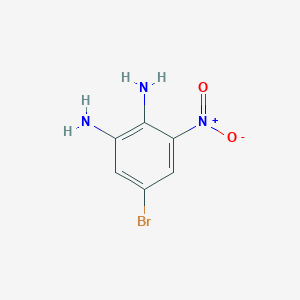

5-Bromo-3-nitrobenzene-1,2-diamine

Descripción general

Descripción

5-Bromo-3-nitrobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6BrN3O2 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine involves several steps. The electrophilic bromination of nitrobenzene is a key step in the synthesis process . The reaction involves the use of iron powder and bromine . The reaction proceeds through the formation of an arenium ion, which is conjugated but not aromatic .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-nitrobenzene-1,2-diamine can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-3-nitrobenzene-1,2-diamine are typically electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-nitrobenzene-1,2-diamine include a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Applications in Synthesis and Industry

5-Bromo-3-nitrobenzene-1,2-diamine is a chemical compound used as an intermediate in the synthesis of pharmaceutical and pesticide products. The specific applications and research surrounding this compound are not widely documented in the academic literature, but related compounds, such as 5-bromo-2-nitropyridine, have been recognized for their roles in these industrial processes. However, it's important to note that these substances, including 5-bromo-2-nitropyridine, can be toxic to the human body, emphasizing the need for cautious handling and robust safety protocols in industrial and research settings (Shi et al., 2022).

Toxicological Aspects and Safety Measures

While the focus here is not on the toxicological effects, understanding the potential hazards of related nitrobenzene compounds is crucial for ensuring safety in scientific research and industrial applications. Compounds like nitrobenzene have been reported to induce methemoglobinemia, a condition where the ability of blood to carry oxygen is reduced, among other toxic effects. Awareness of these risks underlines the importance of appropriate safety measures and emergency protocols when handling such chemicals in any research or industrial context (Agrawal et al., 2011), (Dhungel et al., 2021).

Environmental and Occupational Considerations

Understanding the environmental and occupational exposure risks associated with compounds similar to 5-Bromo-3-nitrobenzene-1,2-diamine is essential. For instance, the presence of brominated flame retardants (BFRs) in indoor environments and their potential health implications have been a subject of study, highlighting the broader context in which such compounds are used and the need for monitoring and regulation to prevent adverse health outcomes (Takigami et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-3-nitrobenzene-1,2-diamine is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .

Mode of Action

The mode of action of 5-Bromo-3-nitrobenzene-1,2-diamine involves a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine involves three reactions :

Because the end product is meta, a meta directing group must be utilized . Of the nitro, bromine, and amine group, only the nitro group is meta direction . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .

Pharmacokinetics

The compound is expected to have high gi absorption . The compound has a Log Po/w (iLOGP) of 1.02, indicating some degree of lipophilicity .

Result of Action

The result of the action of 5-Bromo-3-nitrobenzene-1,2-diamine is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .

Action Environment

The action environment can influence the action, efficacy, and stability of 5-Bromo-3-nitrobenzene-1,2-diamine. For example, the reaction conditions for its synthesis involve heating with diammonium sulfide in ethanol at 90°C . Environmental factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s action and stability.

Safety and Hazards

5-Bromo-3-nitrobenzene-1,2-diamine is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

Propiedades

IUPAC Name |

5-bromo-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPCXPVYWUQREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671865 | |

| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-nitrobenzene-1,2-diamine | |

CAS RN |

84752-20-5 | |

| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

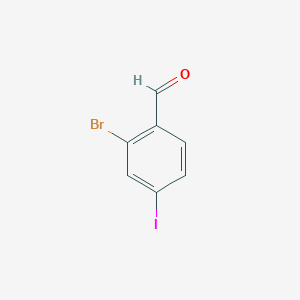

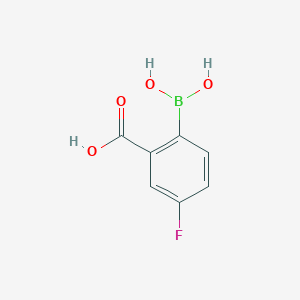

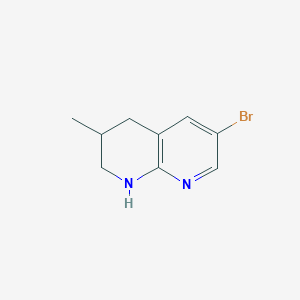

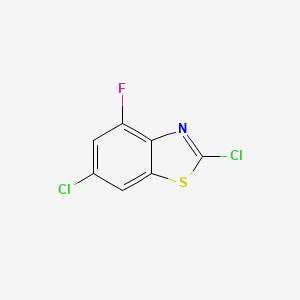

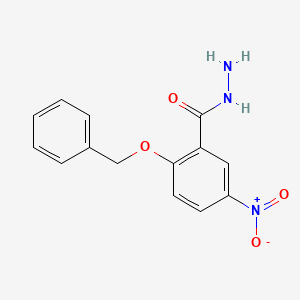

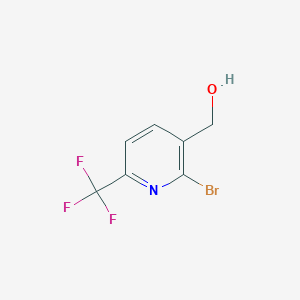

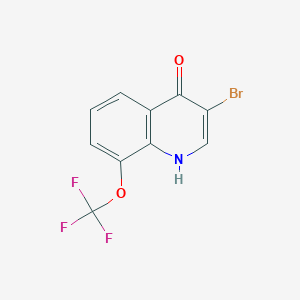

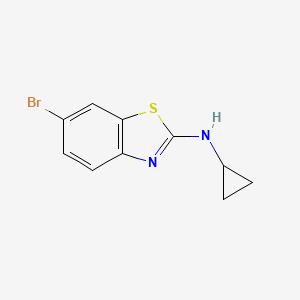

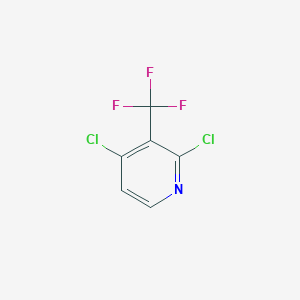

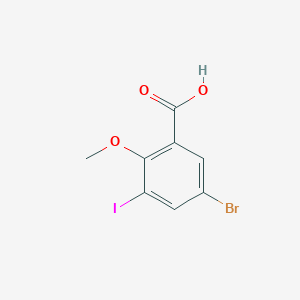

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

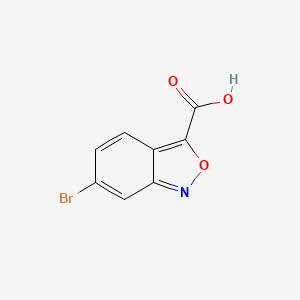

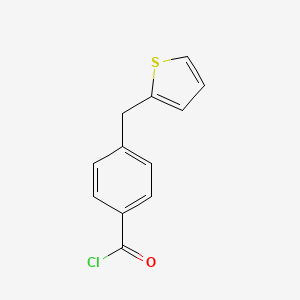

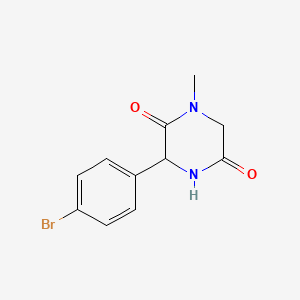

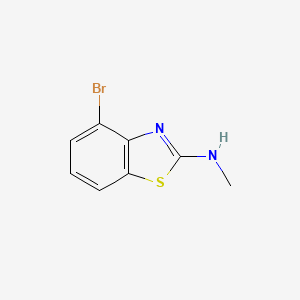

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.